5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including thiazole, oxazole, and isoxazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocycles in a single molecule suggests potential for diverse biological and chemical applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can have a wide range of effects on various biochemical pathways, potentially influencing the function of enzymes and receptors .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of Oxazole Ring: The oxazole ring is often formed by cyclization of α-haloketones with amides or nitriles.
Formation of Isoxazole Ring: Isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, oxazole, and isoxazole intermediates using carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the thiazole, oxazole, and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.
Uniqueness
5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is unique due to the combination of thiazole, oxazole, and isoxazole rings in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O4S/c1-6-4-7(17-21-6)9(18)15-11-14-8(5-20-11)10(19)16-12-13-2-3-22-12/h2-5H,1H3,(H,13,16,19)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJYHUNUFJSMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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